(1-Phenyl-1,2-propadienyl)benzene
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Overview
Description
(1-Phenyl-1,2-propadienyl)benzene, also known as phenylallene or phenylpropadiene, is an organic compound with the molecular formula C15H12. It is characterized by the presence of a phenyl group attached to a propadienyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1,2-propadienyl)benzene typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to enhance the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-1,2-propadienyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
(1-Phenyl-1,2-propadienyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-1,2-propadienyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Phenylacetylene: Similar in structure but lacks the propadienyl moiety.
Styrene: Contains a phenyl group attached to an ethylene moiety.
Benzylideneacetone: Features a phenyl group attached to a conjugated diene system.
Uniqueness: (1-Phenyl-1,2-propadienyl)benzene is unique due to its propadienyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
InChI |
InChI=1S/C15H12/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQXJQFEPNJTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345598 |
Source
|
Record name | (1-Phenyl-1,2-propadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14251-57-1 |
Source
|
Record name | (1-Phenyl-1,2-propadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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